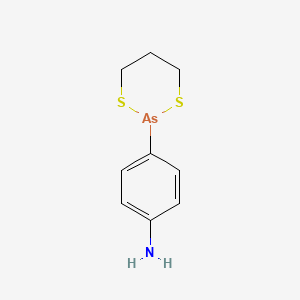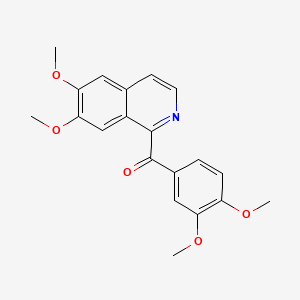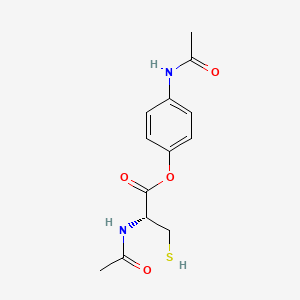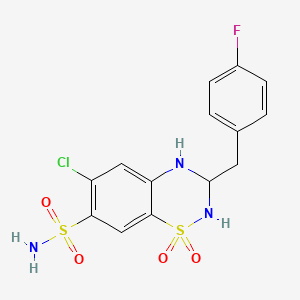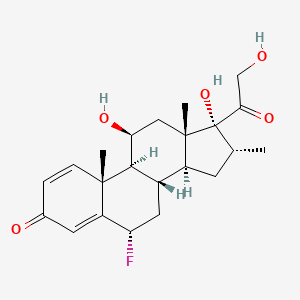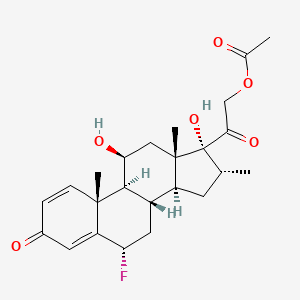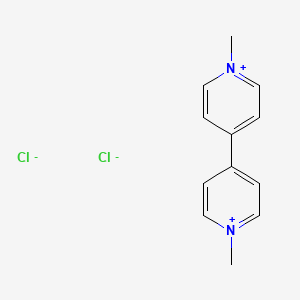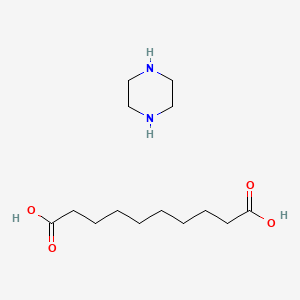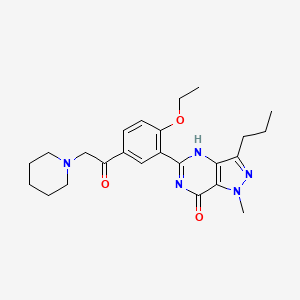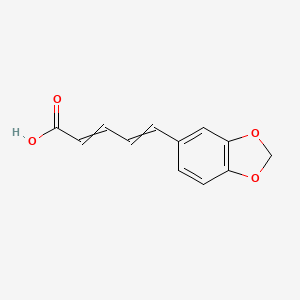
Pivampicillin hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de pivampicilline est un ester pivaloyloxyméthylique de l'ampicilline. C'est un promédicament, ce qui signifie qu'il est converti en sa forme active, l'ampicilline, dans le corps. Cette conversion améliore la biodisponibilité orale de l'ampicilline en raison de la lipophilie accrue de la pivampicilline par rapport à l'ampicilline . Le chlorhydrate de pivampicilline est utilisé pour traiter une variété d'infections bactériennes, notamment les infections des voies respiratoires, les infections de l'oreille, du nez et de la gorge, les infections gynécologiques et les infections urinaires .
Applications De Recherche Scientifique
Pivampicillin hydrochloride is widely used in scientific research to study prodrug conversion mechanisms. It serves as a model compound to understand the enzymatic processes that convert prodrugs into their active metabolites. Additionally, it is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of ampicillin .
In the field of medicine, this compound is used to treat bacterial infections, particularly those caused by gram-positive and gram-negative organisms. Its enhanced oral bioavailability makes it a preferred choice for oral antibiotic therapy .
Mécanisme D'action
Pivampicillin hydrochloride is converted into ampicillin in the body. Ampicillin exerts its bactericidal action by inhibiting the biosynthesis of cell wall mucopeptide. This inhibition disrupts the cell wall structure, leading to the lysis and death of the bacterial cell . The molecular target of ampicillin is the penicillin-binding proteins, which are essential for cell wall synthesis in bacteria .
Similar Compounds:
Pivmecillinam: A pivaloyloxymethyl ester of mecillinam, used to treat urinary tract infections.
Cefditoren Pivoxil: A pivaloyloxymethyl ester of cefditoren, used as an oral cephalosporin antibiotic.
Comparison: this compound is unique in its ability to enhance the oral bioavailability of ampicillin due to its increased lipophilicity. Compared to pivmecillinam and cefditoren pivoxil, this compound is specifically used for its broad-spectrum antibacterial activity against both gram-positive and gram-negative organisms .
Orientations Futures
Pivampicillin is only available in Denmark, where it is sold as Pondocillin® by PharmaCoDane, or Miraxid® by LEO Pharma . With the emergence of multidrug-resistant bacteria and the antimicrobial drug discovery pipeline currently running dry, it is timely to re-evaluate the antibiotics we have available in our clinical formulary, to determine how best they can be used .
Analyse Biochimique
Biochemical Properties
Pivampicillin hydrochloride plays a crucial role in biochemical reactions as it is converted to its active form, ampicillin, during absorption. This conversion is facilitated by non-specific esterases present in most body tissues . Ampicillin, the active metabolite, interacts with penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting cell wall mucopeptide biosynthesis. This interaction leads to the bactericidal action of ampicillin, effectively killing the bacteria .
Cellular Effects
This compound, through its active form ampicillin, affects various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their cell wall synthesis and leading to cell lysis. This disruption affects cell signaling pathways and gene expression in bacteria, ultimately inhibiting their growth and proliferation . In mammalian cells, this compound can deplete carnitine levels due to the release of pivalic acid, which forms a conjugate with carnitine .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to ampicillin, which then binds to PBPs in bacterial cell walls. This binding inhibits the transpeptidation step of peptidoglycan synthesis, weakening the cell wall and causing bacterial cell death . Additionally, the release of pivalic acid during this process can impact carnitine homeostasis in mammalian cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is rapidly converted to ampicillin within 15 minutes of absorption . Long-term use of this compound can lead to a marked decrease in blood levels of carnitine, although short-term use is generally not of clinical significance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without significant adverse effects. At high doses, the release of pivalic acid can lead to carnitine depletion, which may cause adverse effects such as muscle weakness and fatigue .
Metabolic Pathways
This compound is involved in metabolic pathways that convert it to ampicillin and pivalic acid. Non-specific esterases in body tissues facilitate this conversion . The pivalic acid released during this process forms a conjugate with carnitine, affecting carnitine homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its conversion to ampicillin. Ampicillin is then distributed to various tissues, where it exerts its antibacterial effects. The transport and distribution of this compound are influenced by its lipophilicity, which enhances its oral bioavailability .
Subcellular Localization
The subcellular localization of this compound involves its conversion to ampicillin, which then targets bacterial cell walls. In mammalian cells, the release of pivalic acid can affect carnitine levels in the cytoplasm . The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles where it exerts its effects.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le chlorhydrate de pivampicilline est synthétisé par estérification de l'ampicilline avec l'acide pivalique. La réaction implique la formation d'une liaison ester pivaloyloxyméthylique. Le processus nécessite généralement l'utilisation d'un agent déshydratant et d'un catalyseur pour faciliter la réaction d'estérification .
Méthodes de Production Industrielle : Dans les milieux industriels, la production du chlorhydrate de pivampicilline implique une estérification à grande échelle de l'ampicilline avec l'acide pivalique. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit final. Le processus comprend des étapes telles que la purification, la cristallisation et le séchage pour obtenir le sel de chlorhydrate de pivampicilline .
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de pivampicilline subit une hydrolyse pour libérer l'ampicilline, le formaldéhyde et l'acide pivalique. Cette hydrolyse est catalysée par des estérases non spécifiques présentes dans le corps .
Réactifs et Conditions Communs :
Hydrolyse : Des conditions acides ou enzymatiques sont généralement utilisées pour hydrolyser le chlorhydrate de pivampicilline.
Estérification : L'acide pivalique et un agent déshydratant sont utilisés dans le processus d'estérification pour synthétiser la pivampicilline.
Principaux Produits :
Ampicilline : L'agent antibactérien actif.
Formaldéhyde : Un sous-produit de la réaction d'hydrolyse.
Acide Pivalique : Un autre sous-produit de la réaction d'hydrolyse.
4. Applications de la Recherche Scientifique
Le chlorhydrate de pivampicilline est largement utilisé dans la recherche scientifique pour étudier les mécanismes de conversion des promédicaments. Il sert de composé modèle pour comprendre les processus enzymatiques qui convertissent les promédicaments en leurs métabolites actifs. De plus, il est utilisé dans les études pharmacocinétiques pour évaluer l'absorption, la distribution, le métabolisme et l'excrétion de l'ampicilline .
Dans le domaine de la médecine, le chlorhydrate de pivampicilline est utilisé pour traiter les infections bactériennes, en particulier celles causées par des organismes gram-positifs et gram-négatifs. Sa biodisponibilité orale améliorée en fait un choix privilégié pour la thérapie antibiotique orale .
5. Mécanisme d'Action
Le chlorhydrate de pivampicilline est converti en ampicilline dans le corps. L'ampicilline exerce son action bactéricide en inhibant la biosynthèse du mucopeptide de la paroi cellulaire. Cette inhibition perturbe la structure de la paroi cellulaire, entraînant la lyse et la mort de la cellule bactérienne . La cible moléculaire de l'ampicilline est les protéines de liaison à la pénicilline, qui sont essentielles à la synthèse de la paroi cellulaire chez les bactéries .
Composés Similaires :
Pivmecillinam : Un ester pivaloyloxyméthylique de la mécillinam, utilisé pour traiter les infections urinaires.
Cefditoren Pivoxil : Un ester pivaloyloxyméthylique du cefditoren, utilisé comme antibiotique céphalosporine oral.
Comparaison : Le chlorhydrate de pivampicilline est unique en son genre en ce qu'il améliore la biodisponibilité orale de l'ampicilline en raison de sa lipophilie accrue. Comparé au pivmecillinam et au cefditoren pivoxil, le chlorhydrate de pivampicilline est spécifiquement utilisé pour son activité antibactérienne à large spectre contre les organismes gram-positifs et gram-négatifs .
Propriétés
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6S.ClH/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);1H/t13-,14-,15+,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQECFVGMGBQCPA-GLCLSGQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33817-20-8 (Parent) | |
| Record name | Pivampicillin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026309955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90180926 | |
| Record name | Pivampicillin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26309-95-5 | |
| Record name | Pivampicillin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26309-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivampicillin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026309955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivampicillin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pivaloyloxy)methyl [2S-[2α,5α,6β(S*)]]-6-(2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIVAMPICILLIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9HOC53L7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



